

1-Ethynyl-2,4-difluorobenzene molecular weight and formula

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Compound of Interest

Compound Name: **1-Ethynyl-2,4-difluorobenzene**

Cat. No.: **B1335852**

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An In-depth Technical Guide to **1-Ethynyl-2,4-difluorobenzene**: Properties, Synthesis, and Application in Drug Discovery

This technical guide provides a comprehensive overview of **1-ethynyl-2,4-difluorobenzene**, a key building block in contemporary medicinal chemistry. The document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its significant role in the development of targeted cancer therapeutics, specifically as a precursor to selective Raf kinase inhibitors.

Core Molecular Information

Molecular Formula: $C_8H_4F_2$

Molecular Weight: 138.11 g/mol [\[1\]](#)

Synonyms: 2,4-Difluorophenylacetylene[\[1\]](#)

Physicochemical and Computational Data

The following table summarizes the key physical, chemical, and computationally derived properties of **1-ethynyl-2,4-difluorobenzene**, providing essential information for its handling, storage, and application in research and development.

Property	Value
Physical State	Solid
Melting Point	29-32 °C (lit.)
Flash Point	33 °C (closed cup)
Storage Temperature	2-8°C
Purity	≥97%
Topological Polar Surface Area (TPSA)	0 Å ²
logP (octanol-water partition coefficient)	1.9461
Hydrogen Bond Acceptors	0
Hydrogen Bond Donors	0
Rotatable Bonds	0

Application in Drug Development: A Precursor to Selective Raf Inhibitors

1-Ethynyl-2,4-difluorobenzene is a critical intermediate in the synthesis of a novel class of selective B-Raf inhibitors.[2][3][4] Specifically, it is a key component in the creation of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives.[2][3][4] These compounds have demonstrated potent and selective inhibition of the B-Raf(V600E) mutant kinase, a key driver in several human cancers, including melanoma and colorectal cancer.[2]

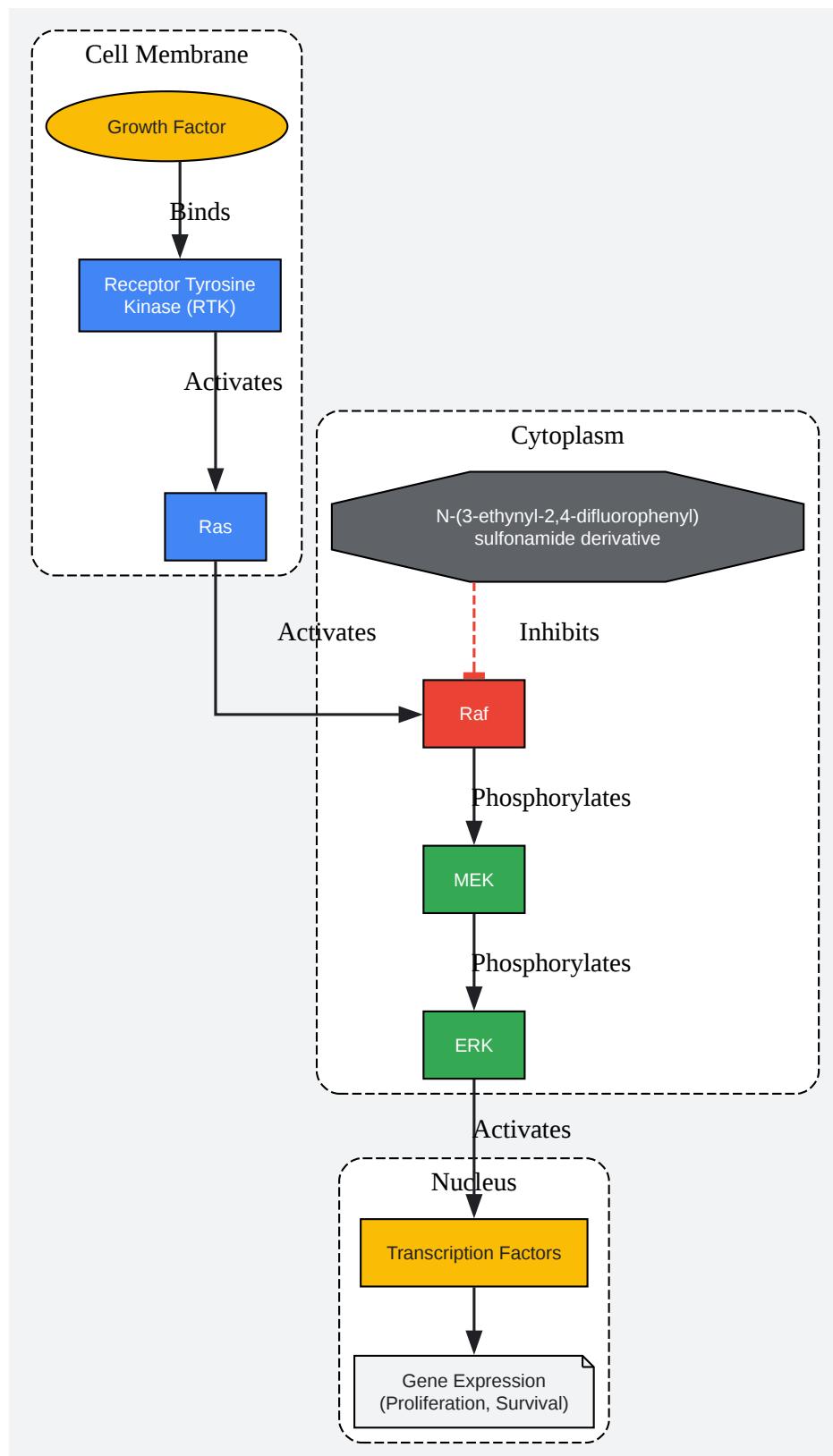
The following table presents the in vitro inhibitory activity (IC₅₀) of a representative N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivative against the target kinase and cancer cell lines.

Compound ID	B-Raf(V600E) IC ₅₀ (µM)	Colo205 (B-Raf V600E) IC ₅₀ (µM)	HCT116 (B-Raf WT) IC ₅₀ (µM)
3a	0.149	2.103	>10
3o	0.003	0.078	>10

Data extracted from a study on N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives.[\[2\]](#)

The Raf-MEK-ERK Signaling Pathway

The Raf kinases are central components of the mitogen-activated protein kinase (MAPK) cascade, also known as the Ras-Raf-MEK-ERK pathway. This signaling pathway regulates fundamental cellular processes, including proliferation, differentiation, and survival. Mutations in B-Raf, particularly the V600E substitution, lead to constitutive activation of this pathway, promoting uncontrolled cell growth. The derivatives of **1-ethynyl-2,4-difluorobenzene** are designed to selectively inhibit this aberrant signaling.



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The Raf-MEK-ERK signaling pathway and the point of inhibition by N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives.

Experimental Protocols

Representative Synthesis of 1-Ethynyl-2,4-difluorobenzene via Sonogashira Coupling

The following is a representative experimental protocol for the synthesis of **1-ethynyl-2,4-difluorobenzene** based on general Sonogashira coupling procedures. This reaction couples a vinyl halide with a terminal alkyne and is a common method for the formation of carbon-carbon bonds.^[5]

Materials:

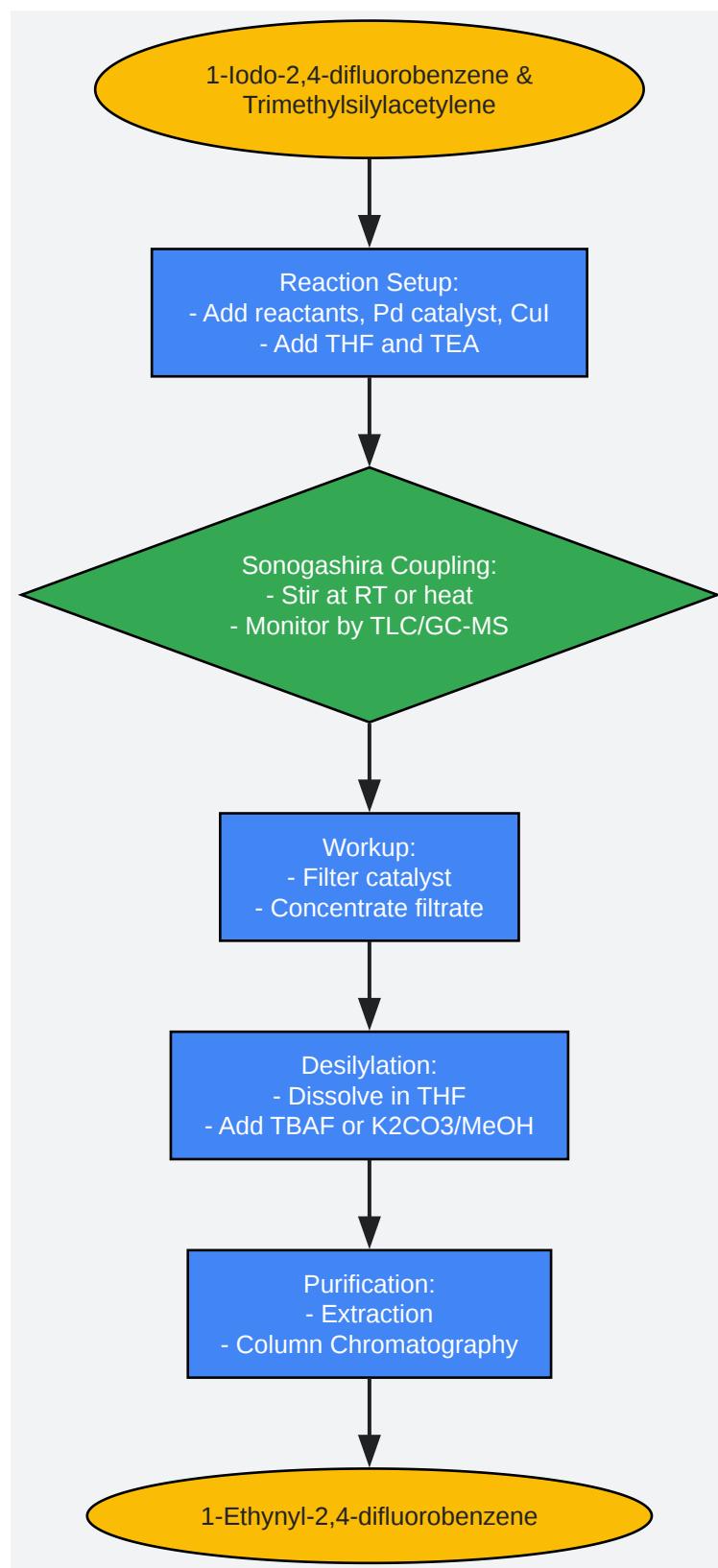
- 1-Iodo-2,4-difluorobenzene
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA) or another suitable amine base
- Tetrahydrofuran (THF) or another suitable solvent
- Tetrabutylammonium fluoride (TBAF) or potassium carbonate for desilylation
- Standard glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-2,4-difluorobenzene (1.0 eq.), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).
- Solvent and Reagent Addition: Add anhydrous THF and triethylamine to the flask. Stir the mixture until all solids are dissolved. Add trimethylsilylacetylene (1.2-1.5 eq.) dropwise to the

reaction mixture.

- Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
- Desilylation: Dissolve the crude TMS-protected product in THF. Add a solution of TBAF (1.1 eq., 1M in THF) or a base like potassium carbonate in methanol. Stir at room temperature for 1-3 hours until the desilylation is complete (monitored by TLC).
- Purification: Quench the desilylation reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield **1-ethynyl-2,4-difluorobenzene**.

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A generalized workflow for the synthesis of **1-ethynyl-2,4-difluorobenzene**.

Spectroscopic Data

Detailed and publicly available ^1H NMR, ^{13}C NMR, and IR spectra for **1-ethynyl-2,4-difluorobenzene** are not readily found in the searched literature. However, based on the known spectra of similar compounds such as 1-ethynyl-4-fluorobenzene, the following characteristic signals would be expected:[6]

- ^1H NMR: A singlet for the acetylenic proton, and multiplets in the aromatic region corresponding to the three protons on the difluorinated benzene ring.
- ^{13}C NMR: Two signals for the acetylenic carbons and several signals for the aromatic carbons, with characteristic C-F coupling patterns.
- IR Spectroscopy: A sharp absorption band for the C≡C-H stretch and another for the C≡C stretch, in addition to bands corresponding to the aromatic C-H and C-F bonds.

For definitive characterization, it is recommended that researchers acquire these spectra on their synthesized material.

Conclusion

1-Ethynyl-2,4-difluorobenzene is a valuable and versatile building block for drug discovery and development. Its utility is highlighted by its role as a key precursor in the synthesis of potent and selective B-Raf inhibitors. The synthetic route via Sonogashira coupling is a reliable method for its preparation. This guide provides foundational information for researchers and scientists working with this compound, enabling further exploration of its potential in medicinal chemistry and other fields.

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